Cas no 1083369-20-3 (3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid)

3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid
- 4-Isoxazolecarboxylic acid, 3-cyclopentyl-5-methyl-
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- Inchi: 1S/C10H13NO3/c1-6-8(10(12)13)9(11-14-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13)
- InChI Key: SAUQFOSCXZJZTK-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(O)=O)C(C2CCCC2)=N1
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081777-1g |
3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 1g |
¥4494.0 | 2023-04-06 | |
Enamine | EN300-722393-0.5g |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 0.5g |
$713.0 | 2023-05-29 | |
Enamine | EN300-722393-5.0g |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 5g |
$2650.0 | 2023-05-29 | |
Enamine | EN300-722393-0.25g |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 0.25g |
$452.0 | 2023-05-29 | |
Aaron | AR01C8U2-500mg |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
A2B Chem LLC | AW49838-500mg |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 500mg |
$786.00 | 2024-04-20 | |
Aaron | AR01C8U2-100mg |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 100mg |
$461.00 | 2025-02-09 | |
Aaron | AR01C8U2-10g |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 10g |
$5428.00 | 2023-12-16 | |
1PlusChem | 1P01C8LQ-500mg |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 500mg |
$944.00 | 2023-12-26 | |
1PlusChem | 1P01C8LQ-1g |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
1083369-20-3 | 95% | 1g |
$1192.00 | 2023-12-26 |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid
Professional Introduction to 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS No. 1083369-20-3)
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid, with the CAS number 1083369-20-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole family, a class of heterocycles characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of both cyclopentyl and methyl substituents in the molecule imparts unique steric and electronic properties, making it a versatile scaffold for drug discovery and material science applications.
The structural features of 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid contribute to its potential biological activity. The oxazole ring is known to be a privileged structure in medicinal chemistry, often found in bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The carboxylic acid functionality at the 4-position provides a site for further derivatization, enabling the synthesis of various pharmacophores. Additionally, the cyclopentyl group introduces bulkiness, which can influence binding affinity and selectivity in enzyme or receptor interactions.
In recent years, there has been growing interest in oxazole derivatives as potential therapeutic agents. Studies have demonstrated that oxazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid has been investigated for its potential role in modulating biological pathways relevant to human health. For instance, research suggests that oxazole-based compounds can interact with enzymes and receptors involved in cell signaling and metabolic processes.
The synthesis of 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. One common approach involves the condensation of cyclopentanone derivatives with appropriate carbonyl compounds under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps, such as carboxylation at the 4-position, can be achieved using various chemical methodologies. These synthetic routes not only showcase the versatility of oxazole chemistry but also provide valuable insights into developing novel heterocyclic compounds.
The pharmacological evaluation of 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid has revealed promising results in preclinical studies. Researchers have explored its interactions with target proteins and have identified potential mechanisms of action. For example, preliminary data suggest that this compound may inhibit certain enzymes by binding to their active sites, thereby disrupting pathological pathways. Furthermore, its structural motif suggests compatibility with drug delivery systems, making it an attractive candidate for developing targeted therapies.
The role of computational chemistry in studying 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and understand molecular interactions at the atomic level. These computational studies complement experimental efforts by providing rapid screening of potential analogs and optimizing lead compounds for further development. The integration of experimental and computational approaches has accelerated the discovery process and enhanced our understanding of this compound's pharmacological profile.
In conclusion, 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS No. 1083369-20-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis exemplifies the creativity of organic chemists in constructing complex heterocyclic frameworks, while its pharmacological properties highlight its promise as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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